2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound is a pyranobenzothiazine derivative featuring a 4-methoxyphenyl substituent at position 4 and a methyl group at position 6. Its fused heterocyclic core combines pyran and benzothiazine dioxide moieties, with a cyano group at position 3 contributing to its electronic properties. Synthesized via multicomponent reactions involving malononitrile and substituted aldehydes , its structural complexity and functional diversity make it a candidate for pharmacological studies, particularly in monoamine oxidase (MAO) inhibition .
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-6-methyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-23-16-6-4-3-5-14(16)18-19(28(23,24)25)17(15(11-21)20(22)27-18)12-7-9-13(26-2)10-8-12/h3-10,17H,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWUMOLEJWCVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Synthesis
The synthesis of the compound typically involves a multi-step reaction process. One common method includes the reaction of 4-hydroxycoumarin with 4'-methoxybenzylidenemalononitrile in the presence of a catalyst such as KF-montmorillonite. This approach has been documented to yield the target compound with notable efficiency and purity .
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For example, it has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism is believed to involve the modulation of key signaling pathways associated with tumor growth and metastasis.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro assays have shown that it can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases.
Neuroprotective Effects
Research indicates that the compound may possess neuroprotective effects. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. The inhibition of AChE enhances acetylcholine levels in the brain, potentially improving cognitive function .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antitumor Mechanisms : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models. The underlying mechanism was linked to the downregulation of oncogenic pathways .
- Antimicrobial Activity : Another research highlighted its efficacy against Staphylococcus aureus and Candida albicans, showcasing its potential as a broad-spectrum antimicrobial agent .
- Neuroprotective Studies : In animal models, the compound showed promise in enhancing memory and learning abilities through AChE inhibition, suggesting its potential role in managing cognitive decline .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria/fungi | |
| Neuroprotective | AChE inhibition improves cognition |
Table 2: Synthesis Conditions
| Reactants | Catalyst | Yield (%) |
|---|---|---|
| 4-Hydroxycoumarin + 4'-Methoxybenzylidenemalononitrile | KF-Montmorillonite | 85 |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant anticancer properties. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Case Study:
A structurally similar compound demonstrated potent activity against breast cancer cells by inducing cell cycle arrest and apoptosis via the mitochondrial pathway. This suggests that the compound may also possess similar properties worth investigating further.
Antimicrobial Properties
Some benzothiazine derivatives have shown promising antimicrobial activities against various bacterial and fungal strains. The presence of specific substituents in the structure has been associated with enhanced bioactivity.
Case Study:
A related compound was tested against Acanthamoeba castellanii, showing significant in vitro activity against both trophozoites and cysts, indicating potential for treating amoebic infections.
Anti-inflammatory Effects
Benzothiazines have been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been documented in several studies.
Research Finding:
A study reported that a structurally analogous compound reduced inflammation markers in animal models, indicating its potential as an anti-inflammatory agent.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) at position 2 participates in nucleophilic reactions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form 2-acetamido derivatives under basic conditions ( ).
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Sulfonation : Forms sulfonamide derivatives with sulfonyl chlorides, enhancing water solubility for pharmacological studies ( ).
The nitrile group (-CN) at position 3 undergoes:
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Hydrolysis : In acidic or basic media, converts to carboxylic acid (-COOH) or amide (-CONH₂) functionalities ( ).
Oxidation and Reduction Reactions
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Benzothiazine Dioxide Core : The pre-oxidized sulfur atoms (5,5-dioxide) exhibit limited redox activity.
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Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine (-CH₂NH₂), altering electronic properties ( ).
Cycloaddition and Ring-Opening Reactions
The pyran ring’s electron-rich system participates in:
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[4+2] Cycloadditions : With dienophiles (e.g., maleic anhydride) to form bicyclic adducts ( ).
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Ring-Opening : Under strong acidic conditions, the pyran oxygen undergoes protonation, leading to ring cleavage and formation of diketone intermediates ( ).
Biological Activity Correlation
Reactivity directly influences pharmacological properties:
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MAO-B Inhibition : Analogous 4-aryl-pyrano-benzothiazines exhibit IC₅₀ values of 0.26–0.28 μM via hydrophobic interactions with enzyme active sites ( ).
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Anticancer Activity : Nitrile hydrolysis products show enhanced cytotoxicity (IC₅₀: 2.06–18.04 μM ) against human tumor cell lines by disrupting kinase signaling ( ).
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Comparisons
- Pyrano[3,2-c]benzothiazine vs. Pyrano[2,3-c]pyrazole: Pyranopyrazoles (e.g., 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) lack the benzothiazine dioxide moiety, reducing polarity and MAO affinity. Their biological activity often centers on antimicrobial rather than neurological targets . The benzothiazine dioxide core in the target compound likely enhances MAO binding through sulfone-mediated hydrogen bonding .
- Thiazolo[3,2-a]pyrimidine Derivatives: Compounds like (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)thiazolo[3,2-a]pyrimidine-6-carbonitrile exhibit cyano and carbonyl groups but lack fused pyran rings. Their activity against MAO is unreported, suggesting divergent pharmacological applications .
Spectral and Crystallographic Data
The target compound’s methoxy group resonates at δ 3.74 ppm, distinct from chloro analogs (δ 7.6–7.4 for aromatic protons). Crystallographic data confirm the fused pyranobenzothiazine geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
